Ethiofencarb

Übersicht

Beschreibung

Ethiofencarb ist ein Carbamatinsektzid, das hauptsächlich zur Bekämpfung von Blattläusen an Stein- und Kernobst sowie einigen Gemüsesorten eingesetzt wird . Es ist bekannt für seine Wirksamkeit und seine relativ geringere Toxizität im Vergleich zu organophosphatischen Pestiziden . Es gilt dennoch als hochgradig giftig für Menschen und Wasserlebewesen .

Vorbereitungsmethoden

Ethiofencarb kann durch eine Reaktion aus 2-Ethylthiomethylphenol und Methylisocyanat synthetisiert werden . Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Carbamatesters zu gewährleisten. Industrielle Produktionsverfahren beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan, Isopropanol und Toluol .

Analyse Chemischer Reaktionen

Ethiofencarb unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Hydrolyse: Unter alkalischen Bedingungen wird this compound hydrolysiert, um Phenolderivate zu erzeugen.

Photoabbau: Bei Sonneneinstrahlung wird this compound leicht photochemisch abgebaut.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Natriumhydroxid für die Hydrolyse und sichtbares Licht für den Photoabbau . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und Phenolderivate .

Wissenschaftliche Forschungsanwendungen

Ethiofencarb is a carbamate insecticide and is sold or registered in Bulgaria, Chile, Denmark, the Federal Republic of Germany, Israel, Italy, Portugal, Spain, Sweden, Switzerland, and Turkey . Applications for registration have been filed in a number of other countries . It is used on vegetables, fruit crops, field crops, and ornamental plants to control numerous aphid species, including strains resistant to organophosphorus .

Residue Behavior

- Residues in Crops The residue concentrations in Brussels sprouts, kale, and lettuce were below 1.2 and 3 mg/kg respectively at intervals of 4 to 7 days after application . Potato samples taken from 11 to 178 days after last treatment contained residues below 0.05 mg/kg in each case . The residues in cereal grains and green cereals grown after seed dressing were not detectable . In sugarbeet roots, residues did not exceed 0.05 mg/kg . The residues in sugarbeet tops ranged from 2 mg/kg at day 25 to 0.06 mg/kg at day 112 .

- Residues in Rotational Crops The residue in soil is partly taken up by rotational crops . The green part of pea and maize plants grown in a field treated with this compound 29 days preplanting contained maximum residues of 0.06 and 0.23 mg/kg 61 and 75 days after sowing . The residues in peas and maize kernels were below and at or below the limit of determination (0.01 mg/kg) respectively .

Toxicology

Groups of 50 male and 50 female rats (100 male and 100 female in the control group) were fed a diet containing this compound at concentrations of 0, 330, 1000, and 3000 ppm for 24 months . The values of hematological and clinical chemistry tests (with respect to ALP, GOT, GPT, GLDH, bilirubin, and proteins in serum), urinalyses, and kidney function tests were within the physiological ranges . Blood sugar values did not differ from the control, whereas a dose-related increase of the cholesterol values in treated animals was found, especially at 3000 ppm . A dose-dependent increase of the relative liver-weight at 1000 and 3000 ppm was observed .

At 3000 ppm the histopathological examination of tissues disclosed signs of treatment-related alterations in the liver such as enlarged hepatocytes, hepatocytes nuclei, and granular cytoplasmic structures .

Photocatalytic Degradation

- Active Species The superoxide radical O2, hydroxyl radicals OH, and photogenerated holes h, can be responsible for the photocatalytic degradation of this compound .

- Scavenger Experiments this compound degradation experiments show that the addition of 1 mM of 1,4-benzoquinone (BQ) strongly inhibited the degradation process, reducing the efficiency, suggesting the important role of the O2species in the reported degradation . Similar results were obtained upon adding 1 mM of isopropanol (IPA), inferring that OH radicals effectively contribute to this compound degradation . In contrast, inhibition effect was marginally noticed upon adding ammonium oxalate (AO), indicating only an assistant role of the holes in this photodegradation .

Case Study: Decay of this compound in Apples

Wirkmechanismus

Ethiofencarb entfaltet seine Wirkung durch Hemmung der Acetylcholinesterase, eines Enzyms, das für das ordnungsgemäße Funktionieren des Nervensystems unerlässlich ist . Durch die Hemmung dieses Enzyms stört this compound die Übertragung von Nervenimpulsen, was zur Lähmung und zum Tod von Insekten führt . Die Carbamoylierung der Acetylcholinesterase ist instabil, was eine schnellere Regeneration des Enzyms im Vergleich zu organophosphatischen Verbindungen ermöglicht .

Vergleich Mit ähnlichen Verbindungen

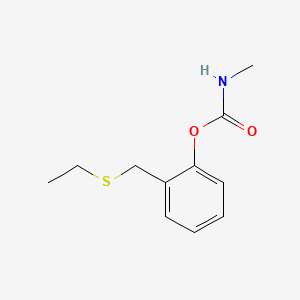

Ethiofencarb gehört zur Klasse der Carbamatinsektizide, zu denen auch Verbindungen wie Carbaryl, Aldicarb und Methomyl gehören . Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner spezifischen Struktur einzigartig, die eine Ethylthiomethylgruppe enthält, die an den Phenylring gebunden ist . Dieses Strukturmerkmal trägt zu seinen unterschiedlichen chemischen Eigenschaften und seiner biologischen Aktivität bei .

Ähnliche Verbindungen umfassen:

Carbaryl: Ein weiteres Carbamatinsektzid, das zur Bekämpfung einer breiten Palette von Schädlingen eingesetzt wird.

Aldicarb: Ein hochgiftiges Carbamatinsektzid, das zur Bekämpfung von Nematoden und Insekten eingesetzt wird.

Methomyl: Ein Carbamatinsektzid, das für seine schnelle Wirkung gegen Schädlinge bekannt ist.

Die einzigartige Struktur und die Eigenschaften von this compound machen es zu einer wertvollen Verbindung für Anwendungen in der Landwirtschaft und in der wissenschaftlichen Forschung .

Biologische Aktivität

Ethiofencarb, a carbamate pesticide, is utilized primarily for controlling aphids in various crops, including fruits and vegetables. Its chemical structure is characterized as (2-ethylthiomethyl-phenyl)-N-methylcarbamate. This compound has garnered attention due to its significant biological activity, toxicity, and environmental impact. This article delves into the biological activity of this compound, highlighting its degradation processes, toxicological effects, and potential for environmental contamination.

This compound acts as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. The inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system and eventual paralysis or death of the insect. This mechanism is common among carbamate pesticides, which are known for their neurotoxic effects.

Toxicity Profile

This compound has been classified as highly hazardous due to its acute toxicity levels. The oral LD50 values indicate that it poses significant risks to mammals:

| Exposure Route | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral | 50-200 | Class II - Moderately Hazardous |

| Dermal | 200-2000 | Class III - Slightly Hazardous |

The compound has been noted for its potential carcinogenic and mutagenic properties, raising concerns about its safety in agricultural practices and environmental health .

Environmental Impact

This compound is frequently detected in soil and water samples due to its widespread use and persistence in the environment. Studies have shown that it can contaminate groundwater and surface water, leading to ecological risks for aquatic organisms. The degradation products of this compound also pose risks, as they may retain toxic properties similar to the parent compound .

Photocatalytic Degradation

Recent research has focused on the photocatalytic degradation of this compound as a method for mitigating its environmental impact. A study utilized a stannum indium sulfide (SnIn4S8) photocatalyst under visible light to degrade this compound effectively. The results demonstrated a degradation efficiency of 99.8% under optimal conditions. The degradation process was primarily mediated by reactive oxygen species such as hydroxyl radicals () and superoxide anions (), which were confirmed through scavenger experiments .

Degradation Efficiency Table

| Photocatalyst | Degradation Efficiency (%) | Optimal Dosage (g/L) |

|---|---|---|

| SnIn4S8 | 99.8 | 0.5 |

| MoS2 | 95 | N/A |

| BiVO4 | 97 | N/A |

Case Studies

- Kinetic Study : A kinetic study indicated that complete degradation of this compound occurred at pH 12 across various temperatures, demonstrating that alkaline conditions significantly enhance its breakdown .

- Environmental Monitoring : In a field study conducted in Taichung Park, water samples spiked with this compound showed varying degradation rates depending on environmental factors such as pH and temperature, emphasizing the need for context-specific remediation strategies .

Eigenschaften

IUPAC Name |

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNVIYQEUHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037545 | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on distillation | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

123 °C | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.231 (20 °C), 1.23 g/cm³ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colourless crystals. | |

CAS No. |

29973-13-5 | |

| Record name | Ethiofencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiofencarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029973135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiofencarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIOFENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY0YB813XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

33.4 °C | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethiofencarb?

A1: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, disrupting normal nerve function in insects. [, , ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C12H17NO2S, and its molecular weight is 243.34 g/mol. []

Q3: Are there spectroscopic methods for identifying this compound?

A4: Yes, several analytical techniques are employed for this compound identification and quantification. These include gas chromatography with nitrogen-phosphorus detection (GC-NPD), electron capture detection (ECD-GC), and liquid chromatography with fluorescence detection (HPLC-FLD). [, , , , , ] Additionally, liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) techniques are used for accurate identification and characterization. [, , , , ]

Q4: How does this compound degrade in the environment?

A5: this compound undergoes degradation through various pathways, including hydrolysis, photodegradation, and biodegradation. [, , ] The rate of degradation depends on factors such as pH, temperature, light exposure, and the presence of microorganisms. [, , ]

Q5: Is this compound stable on plant surfaces?

A6: this compound's photodegradation has been studied using model solvents mimicking plant surfaces. Results indicate that its half-life varies depending on the solvent and light source, ranging from 75 minutes to over 20 hours. [] This suggests that this compound's persistence on plant surfaces can be influenced by environmental factors.

Q6: Has this compound been explored in catalytic applications?

A7: While this compound is primarily known for its insecticidal properties, its degradation has been studied in the context of photocatalysis. Research shows that a visible-light-driven stannum indium sulfide (SnIn4S8) photocatalyst effectively degrades this compound, highlighting its potential for wastewater treatment. []

Q7: How is this compound typically formulated for application?

A9: this compound is formulated into various products, including granules, wettable powders, and microemulsions. [, ] The choice of formulation depends on the intended application method and target pest.

Q8: What are the concerns regarding this compound's environmental impact?

A10: As an insecticide, this compound's potential impact on non-target organisms, such as honeybees, is a concern. [] Research using a model field evaluation found that this compound exhibited toxicity towards honeybees, highlighting the importance of assessing its ecological risks. []

Q9: What measures can be taken to mitigate the environmental risks associated with this compound?

A11: Responsible usage, including adherence to recommended application rates and minimizing off-target drift, is crucial. [, ] Furthermore, exploring alternative pest control strategies, such as integrated pest management (IPM) approaches, can help reduce reliance on synthetic insecticides like this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.